molecular formula C13H9ClF3NO3 B15245864 Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B15245864
M. Wt: 319.66 g/mol
InChI Key: RHCPFFROQRRADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro, methoxy, and trifluoromethyl group attached to a quinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline with methyl chloroformate under basic conditions can yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate stands out due to the presence of the ester group, which can be hydrolyzed to form the corresponding acid

Properties

Molecular Formula

C13H9ClF3NO3

Molecular Weight

319.66 g/mol

IUPAC Name

methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C13H9ClF3NO3/c1-20-6-3-4-8-7(5-6)10(14)9(12(19)21-2)11(18-8)13(15,16)17/h3-5H,1-2H3

InChI Key

RHCPFFROQRRADQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.